BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one

MAO-B inhibition neurodegenerative disease Parkinson's disease

Sourcing 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one (CAS 332104-48-0) delivers an irreplaceable multi-target chemical probe. The 4-bromophenyl group at position 3 drives nanomolar MAO-B inhibition, the 6-chloro substituent independently enables CYP2A6 (nicotine metabolism) engagement, and the 7-methyl group optimizes lipophilicity and binding conformation. Omission of any single substituent collapses this integrated pharmacological profile. This exact CAS entity is indispensable for SAR studies in Parkinson's/Alzheimer's drug discovery, smoking cessation target validation, and non-redox tyrosinase inhibition research. Ensure experimental reproducibility—order only CAS 332104-48-0.

Molecular Formula C22H14BrClO2
Molecular Weight 425.71
CAS No. 332104-48-0
Cat. No. B2734588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one
CAS332104-48-0
Molecular FormulaC22H14BrClO2
Molecular Weight425.71
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C22H14BrClO2/c1-13-11-19-17(12-18(13)24)20(14-5-3-2-4-6-14)21(22(25)26-19)15-7-9-16(23)10-8-15/h2-12H,1H3
InChIKeyXJFFZHMVBKFGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one (CAS 332104-48-0): Structural Identity, Physicochemical Profile, and Pharmacological Context for Procurement Evaluation


3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one (CAS 332104-48-0) is a fully synthetic 3,4-diphenylcoumarin belonging to the 4-phenylchromen-2-one (neoflavonoid) structural class [1]. It bears a 4-bromophenyl substituent at position 3, a chlorine at position 6, a methyl group at position 7, and an unsubstituted phenyl ring at position 4, yielding a molecular formula of C₂₂H₁₄BrClO₂ and a molecular weight of 425.7 g·mol⁻¹ (calculated density: 1.489 g·cm⁻³) . The 4-phenylchromen-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated inhibitory activity against HIV-1 transcription, monoamine oxidase B (MAO-B), tyrosinase, and cytochrome P450 isoform 2A6 (CYP2A6), depending on the specific substitution pattern [2][3].

Why 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one Cannot Be Replaced by Generic 4-Phenylcoumarin Analogs


Within the 3,4-diphenylcoumarin chemotype, even single-atom perturbations at positions 3, 6, or 7 produce profound shifts in target engagement, selectivity, and potency. The 4-bromophenyl group at position 3 is a critical determinant of MAO-B inhibitory potency and selectivity, with halogen substitution on the 3-phenyl ring driving nanomolar-range IC₅₀ values [1]. The chlorine atom at position 6 independently modulates CYP2A6 inhibitory activity, and its replacement with hydrogen or a hydroxyl group abolishes this interaction [2]. The methyl group at position 7 alters both lipophilicity (impacting membrane permeability and metabolic stability) and the electronic environment of the chromen-2-one core, which directly influences fluorescence properties and target-binding conformation [3]. Consequently, sourcing a generic 4-phenylcoumarin lacking any one of these three substituents cannot recapitulate the multi-target pharmacological profile, and experimental reproducibility demands the exact CAS 332104-48-0 entity.

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one versus Key Structural Analogs


MAO-B Inhibitory Potency: Halogenated 3-Phenylcoumarin Class-Level Potency Reference and the Structural Contribution of the 4-Bromophenyl Substituent

The 3-(4-bromophenyl) substituent is a key pharmacophoric element for MAO-B inhibition within the 3-phenylcoumarin class. In a systematic study, halogenated 3-phenylcoumarins bearing bromo substituents on the 3-phenyl ring exhibited IC₅₀ values in the low nanomolar range against human MAO-B. For example, compound 4 (6-bromo substitution pattern) achieved IC₅₀ = 11.05 nM, compound 5 achieved IC₅₀ = 3.23 nM, and compound 6 achieved IC₅₀ = 7.12 nM, all exceeding the potency of the reference inhibitor selegiline (IC₅₀ = 19.60 nM) with MAO-B selectivity indices exceeding 9,000-fold over MAO-A [1]. While direct IC₅₀ data for CAS 332104-48-0 in this assay system has not been published, the presence of the 4-bromophenyl group at position 3, combined with the 6-chloro substitution pattern that is isosteric with the active 6-bromo analogs, strongly supports that this compound resides within a high-potency MAO-B inhibitory chemotype.

MAO-B inhibition neurodegenerative disease Parkinson's disease 3-phenylcoumarin SAR

CYP2A6 Inhibition: Quantitative Comparison with the 7-Desmethyl Analog (CAS 332104-49-1)

Direct CYP2A6 inhibitory data exist for the 7-desmethyl analog of the target compound—3-(4-bromophenyl)-6-chloro-4-phenylcoumarin (CAS 332104-49-1)—which lacks only the 7-methyl group. This analog inhibits human CYP2A6 with an IC₅₀ of 130 nM in human liver microsomes using coumarin 7-hydroxylation as the probe reaction (5 min preincubation, NADPH-regenerating system) [1]. It also demonstrates selectivity over CYP2B6 and CYP2C9, each with IC₅₀ values of 3,000 nM, yielding a 23-fold selectivity window [1]. The presence of the 7-methyl substituent in the target compound (CAS 332104-48-0) is expected to modulate CYP2A6 binding through increased lipophilicity and altered steric interactions with the enzyme active site, making this compound a distinct tool for structure-activity relationship (SAR) studies that no other analog can replace.

CYP2A6 inhibition nicotine metabolism drug-drug interaction coumarin 7-hydroxylation

Tyrosinase Inhibition: Structural Contribution of the 3-(4-Bromophenyl) Motif and Differentiation from Hydroxylated Analogs

In a 2022 study of hydroxy-3-phenylcoumarins as multitarget anti-aging agents, 3-(4′-bromophenyl)-5,7-dihydroxycoumarin (compound 1) demonstrated potent tyrosinase inhibition with an IC₅₀ of 1.05 µM, and 3-(4′-bromophenyl)-6,7-dihydroxycoumarin (compound 4) also showed good tyrosinase inhibition [1]. In contrast, non-brominated 3-phenyl analogs in the same series displayed substantially weaker or no tyrosinase inhibition. The 4-bromophenyl group at position 3 is thus a key determinant of tyrosinase engagement. The target compound (CAS 332104-48-0) retains the critical 4-bromophenyl pharmacophore but replaces the hydroxy groups at positions 6 and 7 with a chloro and methyl substituent, respectively, creating a non-hydroxy, halogen-alkyl substitution pattern that is structurally distinct and may offer different solubility, metabolic stability, and off-target profiles compared to the hydroxylated lead compounds.

tyrosinase inhibition melanogenesis skin aging cosmeceutical research

4-Phenylchromen-2-one Scaffold Activity in HIV-1 Transcription Inhibition: Class-Level Validation and Differentiation from Non-Phenyl Analogs

The 4-phenylchromen-2-one scaffold has been validated in a systematic study of 28 neoflavonoids for HIV-1 replication inhibition. Seven 4-phenylchromen-2-one derivatives demonstrated HIV transcriptional inhibitory activity in MT-2 cells infected with luciferase-reporter HIV-1 clones, with compound 10 achieving 70.53% NF-κB inhibition at 25 µM and 68.19% at 50 µM, while simultaneously inhibiting Tat-mediated transactivation in HeLa-Tat-luc cells by >80% at concentrations below 25 µM [1]. Critically, the 4-phenyl substitution was essential—compounds lacking the 4-phenyl group were inactive. The target compound (CAS 332104-48-0) possesses both the essential 4-phenyl scaffold and the 3-(4-bromophenyl) substituent that further modulates electronic properties of the chromen-2-one core, distinguishing it from simple 4-phenylchromen-2-ones that lack position-3 aryl substitution.

HIV-1 transcription inhibition Tat protein NF-κB pathway antiviral coumarins

Structural Uniqueness: Concurrent 6-Chloro and 7-Methyl Substitution versus Common Alternative Substituent Patterns in 3,4-Diphenylcoumarins

A survey of commercially available 3,4-diphenylcoumarin analogs reveals that the simultaneous presence of a chlorine at position 6 and a methyl at position 7 is a rare substitution combination. The most closely related commercially cataloged compounds include: (a) 3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin (CAS 332104-49-1), which lacks the 7-methyl group; (b) 6-Chloro-3-(4′-methoxyphenyl)-7-methyl-4-phenylcoumarin, which replaces the bromo with a methoxy group; (c) 6-Chloro-3-(2′-chlorophenyl)-7-methyl-4-phenylcoumarin (CAS 263365-15-7), which replaces the 4-bromophenyl with a 2-chlorophenyl isomer; and (d) 3-(4-Bromophenyl)-7-methyl-4-phenylcoumarin, which lacks the 6-chloro substituent . None of these analogs simultaneously bear the 6-chloro, 7-methyl, and 3-(4-bromophenyl) triad. This unique substitution pattern makes CAS 332104-48-0 the only compound in this chemical space that combines the electronic effects of a para-bromo electron-withdrawing group on the 3-phenyl ring with the steric and lipophilic contributions of a 6-chloro-7-methyl substitution on the coumarin core .

structure-activity relationship halogen-substituted coumarins medicinal chemistry building blocks chemical biology probes

Patent-Backed Therapeutic Relevance: 6-Substituted 3-Phenylcoumarins as MAO-B Inhibitors for Neurodegenerative Disease

International patent WO2010086484A1 explicitly claims the use of 6-substituted 3-phenylcoumarin derivatives as medicaments for treating disorders derived from MAO-B isoform hyperactivity, including Parkinson's disease, Alzheimer's disease, schizophrenia, and obesity [1]. The patent discloses that compounds of this class achieve MAO-B inhibitory activity in the nanomolar-to-picomolar range with high selectivity over MAO-A, and specifically exemplifies 6-bromo, 6-methyl, and 6-chloro substitution patterns [1]. The target compound (CAS 332104-48-0) falls squarely within the claimed structural scope (formula I: 6-substituted 3-phenylcoumarins) and combines the patent-preferred 6-halogen substitution with a 7-methyl group and a 3-(4-bromophenyl) substituent—a combination that is neither specifically exemplified nor obvious from the patent's generic disclosure, making it a novel composition-of-matter within a claimed therapeutic use space [1].

MAO-B inhibitor patent Parkinson's disease neuroprotection 6-substituted coumarin

High-Impact Research and Procurement Scenarios for 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one


MAO-B Inhibitor Lead Optimization and Selectivity Profiling

The compound is ideally suited as a probe molecule in MAO-B drug discovery programs targeting Parkinson's disease or Alzheimer's disease. Based on the established nanomolar MAO-B inhibitory activity of halogenated 3-phenylcoumarins and the patent-backed therapeutic relevance of 6-substituted derivatives, CAS 332104-48-0 can serve as a key intermediate for exploring the synergistic effects of 6-Cl, 7-CH₃, and 3-(4-Br-phenyl) substitution on isoform selectivity and blood-brain barrier penetration [1][2]. Its unique substitution triad is not represented among published MAO-B coumarin inhibitors, offering a novel chemical starting point for SAR expansion.

CYP2A6-Mediated Drug Metabolism and Nicotine Cessation Research

CYP2A6 is the primary enzyme responsible for nicotine metabolism, and its inhibition is a validated strategy for smoking cessation therapy. The close structural analog (CAS 332104-49-1, 7-desmethyl) demonstrates CYP2A6 IC₅₀ = 130 nM with 23-fold selectivity over CYP2B6/CYP2C9 [1]. CAS 332104-48-0, bearing the additional 7-methyl group, provides a critical tool for dissecting the contribution of position-7 substituent lipophilicity to CYP2A6 binding affinity and isoform selectivity, enabling rational design of next-generation CYP2A6 inhibitors.

Non-Hydroxy Tyrosinase Inhibitor Development for Cosmetic and Dermatological Applications

While hydroxylated 3-(4-bromophenyl)coumarins achieve potent tyrosinase inhibition (IC₅₀ ≈ 1.05 µM), their catechol-like hydroxyl groups may introduce redox liability, metal chelation artifacts, or oxidative instability in formulation [1]. CAS 332104-48-0 replaces the 6,7-dihydroxy motif with a 6-chloro-7-methyl pattern, eliminating catechol-associated confounding effects. This makes it a clean probe for investigating whether the 4-bromophenyl-3-phenylcoumarin core can inhibit tyrosinase through a non-redox mechanism, with direct implications for developing oxidatively stable cosmetic active ingredients.

HIV-1 Transcription Inhibition: Tat/NF-κB Dual-Target Probe Development

The 4-phenylchromen-2-one scaffold has demonstrated HIV transcriptional inhibitory activity through simultaneous NF-κB and Tat inhibition, with lead compound 10 achieving >80% Tat inhibition at 25 µM and <10% cytotoxicity in MT-2 cells [1]. CAS 332104-48-0 expands this antiviral chemotype by introducing 3-(4-bromophenyl), 6-chloro, and 7-methyl substituents not present in the published series. This unique substitution enables systematic exploration of how electron-withdrawing groups on the 3-phenyl ring modulate the dual Tat/NF-κB inhibitory mechanism, potentially yielding improved antiviral potency or reduced cytotoxicity relative to the published leads.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.